Calcium;1,1-dioxo-1,2-benzothiazol-3-olate;hydrate
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Overview
Description
Calcium;1,1-dioxo-1,2-benzothiazol-3-olate;hydrate, also known as calcium saccharin, is a chemical compound with the molecular formula C14H10CaN2O7S2. It is a calcium salt of saccharin, a widely used artificial sweetener. This compound is often used in various industrial and research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium;1,1-dioxo-1,2-benzothiazol-3-olate;hydrate typically involves the reaction of saccharin with calcium hydroxide. The reaction is carried out in an aqueous medium, where saccharin is dissolved in water and then reacted with calcium hydroxide to form the calcium salt. The reaction conditions usually include maintaining a specific pH and temperature to ensure complete reaction and high yield .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a consistent supply of the compound with high purity. The process involves rigorous quality control measures to ensure that the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Calcium;1,1-dioxo-1,2-benzothiazol-3-olate;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms .
Scientific Research Applications
Calcium;1,1-dioxo-1,2-benzothiazol-3-olate;hydrate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is used in biological studies to investigate its effects on different biological systems.
Industry: The compound is used in the production of artificial sweeteners and other industrial products.
Mechanism of Action
The mechanism of action of calcium;1,1-dioxo-1,2-benzothiazol-3-olate;hydrate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of carbonic anhydrase, an enzyme involved in various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Sodium saccharin: Another salt of saccharin, commonly used as an artificial sweetener.
Potassium saccharin: Similar to calcium saccharin but with potassium as the cation.
Magnesium saccharin: Another variant with magnesium as the cation.
Uniqueness
Calcium;1,1-dioxo-1,2-benzothiazol-3-olate;hydrate is unique due to its specific calcium ion, which imparts different solubility and reactivity properties compared to other saccharin salts. This uniqueness makes it suitable for specific applications where other saccharin salts may not be as effective.
Properties
Molecular Formula |
C14H10CaN2O7S2 |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
calcium;1,1-dioxo-1,2-benzothiazol-3-olate;hydrate |
InChI |
InChI=1S/2C7H5NO3S.Ca.H2O/c2*9-7-5-3-1-2-4-6(5)12(10,11)8-7;;/h2*1-4H,(H,8,9);;1H2/q;;+2;/p-2 |
InChI Key |
MQRKKLAGBPVXCD-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-].C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-].O.[Ca+2] |
Origin of Product |
United States |
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